molecular formula C18H24O2 B1631863 12-Hydroxyisobakuchiol CAS No. 178765-55-4

12-Hydroxyisobakuchiol

Cat. No. B1631863
CAS RN: 178765-55-4
M. Wt: 272.4 g/mol
InChI Key: GWTVXRIOJRNDCM-UGFQGZRZSA-N
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Description

12-Hydroxyisobakuchiol is a meroterpene derivative and a natural product . It can be isolated from the leaves of Psoralea glandulosa . The molecular weight is 272.38 and the formula is C18H24O2 .


Synthesis Analysis

Bakuchiol, a natural meroterpenoid from which 12-Hydroxyisobakuchiol is derived, is extracted from Psoralea corylifolia . It’s highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications .


Molecular Structure Analysis

The molecular structure of 12-Hydroxyisobakuchiol is represented by the SMILES string: OC1=CC=C (C=C1)/C=C/ [C@] (C=C) (CCC (C ©=C)O)C .


Chemical Reactions Analysis

While specific chemical reactions involving 12-Hydroxyisobakuchiol are not mentioned in the search results, the related compound bakuchiol has been studied for various chemical routes and late-stage functionalization (LSF) approaches .

Scientific Research Applications

Anticancer Applications

12-Hydroxyisobakuchiol has been recognized for its potential in cancer treatment. It exhibits properties that may interfere with cancer cell proliferation and could induce apoptosis in malignant cells. The compound’s mechanism may involve the modulation of various signaling pathways that are crucial for cancer cell survival, making it a candidate for further research in oncology .

Antioxidant Effects

The compound is known for its antioxidant capabilities. By scavenging free radicals and reducing oxidative stress, 12-Hydroxyisobakuchiol can contribute to the protection of cells from damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, including neurodegenerative disorders .

Pharmacological Significance in Skincare

In the skincare industry, 12-Hydroxyisobakuchiol is valued for its retinol-like functionality without the associated side effects. It can be used in formulations aimed at anti-aging, skin lightening, and improving skin texture. Its ability to modulate retinol and non-retinol targets makes it a versatile ingredient in cosmetic dermatology .

Hepatoprotective Role

Research has indicated that 12-Hydroxyisobakuchiol may have liver-protective effects. It could potentially be used to mitigate liver damage caused by toxins or diseases, thanks to its ability to modulate biochemical pathways involved in liver health .

Antimicrobial Activity

The antimicrobial properties of 12-Hydroxyisobakuchiol make it a promising candidate for treating infections. It can be incorporated into treatments targeting a variety of microbial pathogens, providing a natural alternative to synthetic antibiotics .

Immune-Modulation

12-Hydroxyisobakuchiol may play a role in immune suppression, which can be beneficial in conditions where the immune system is overactive, such as autoimmune diseases. By modulating the immune response, it could help in developing treatments that require controlled immune suppression .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 12-Hydroxyisobakuchiol suggests that in case of contact with eyes or skin, flush with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .

Future Directions

Bakuchiol, from which 12-Hydroxyisobakuchiol is derived, has been reported to possess a broad range of biological and pharmacological properties and is considered as a leading biomolecule . It is highly desirable to devise an efficient approach to access bakuchiol and its chemical biology applications . This suggests potential future directions for research and development involving 12-Hydroxyisobakuchiol.

properties

IUPAC Name

4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTVXRIOJRNDCM-UGFQGZRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Hydroxyisobakuchiol

CAS RN

178765-55-4
Record name 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178765-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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